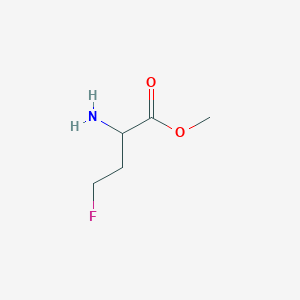

Methyl 2-amino-4-fluorobutanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-4-fluorobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FNO2/c1-9-5(8)4(7)2-3-6/h4H,2-3,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYXULAKDLPCWPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCF)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Methyl 2-amino-4-fluorobutyrate vs. Methyl 2-amino-4-fluorobenzoate

Executive Summary: The Fluorine Divergence

This guide analyzes two fluorinated amino esters that, despite sharing identical molecular weights and functional group counts, represent diametrically opposed tools in drug discovery.[1]

-

Methyl 2-amino-4-fluorobenzoate (Aromatic): A stable, highly fluorescent scaffold used primarily as a precursor for fused heterocycles (Quinazolines) in kinase inhibitor development. Its C–F bond is chemically inert and metabolically robust.

-

Methyl 2-amino-4-fluorobutyrate (Aliphatic): A flexible, reactive probe often used in peptidomimetics. It carries significant metabolic risks due to the potential for "Lethal Synthesis" (metabolism to fluorocitrate) and spontaneous HF elimination.

Part 1: Structural & Electronic Analysis[1]

The core distinction lies in the hybridization of the carbon bearing the fluorine atom (

Physicochemical Comparison

| Feature | Methyl 2-amino-4-fluorobenzoate | Methyl 2-amino-4-fluorobutyrate |

| Hybridization | Aromatic ( | Aliphatic ( |

| Fluorine Environment | Planar, conjugated system | Flexible alkyl chain (Gamma-position) |

| Amine Basicity ( | Lower (~2.5–3.0).[2] Resonance delocalization into ring reduces nucleophilicity. | Higher (~7.5–8.0). Inductive effect of F is distance-dependent; amine remains basic. |

| C–F Bond Stability | High ( | Moderate. Susceptible to |

| Fluorescence | High (Anthranilate core is a known fluorophore). | Non-fluorescent. |

| Chirality | Achiral. | Chiral center at C2 (Alpha-carbon). |

Electronic Push-Pull (Graphviz Analysis)

The following diagram illustrates the electronic vectors that dictate the reactivity of these molecules.

Figure 1: Electronic vectors affecting reactivity. The aromatic system stabilizes the amine via resonance, while the aliphatic system introduces conformational bias and elimination risks.[1]

Part 2: The Aromatic Workhorse (Benzoate)

Primary Application: Synthesis of Quinazoline-based EGFR Inhibitors.[3]

Methyl 2-amino-4-fluorobenzoate is the "Anthranilate" precursor. The fluorine at the 4-position (meta to the amine, para to the ester) is strategically placed to block metabolic oxidation at the para-position of the resulting inhibitor, a common clearance pathway.

Mechanism: The Niementowski Cyclization

The most critical reaction for this molecule is its condensation with formamide or urea derivatives to form the Quinazolin-4(3H)-one core.

-

Nucleophilic Attack: The aniline nitrogen attacks the electrophilic carbonyl of the co-reactant (e.g., formamide).

-

Cyclization: The ester carbonyl is attacked by the newly formed amide nitrogen.

-

Aromatization: Loss of water/alcohol drives the formation of the stable bicyclic system.

Expert Insight: The reduced nucleophilicity of the aniline (due to the electron-withdrawing ester and fluorine) often requires high temperatures (

Part 3: The Aliphatic Probe (Butyrate)

Primary Application: Fluorinated Peptidomimetics and Metabolic Probes.

Methyl 2-amino-4-fluorobutyrate is a structural analogue of Homoserine or Methionine . When incorporated into peptides, the terminal fluorine can act as a hydrogen bond acceptor, mimicking the polarity of a hydroxyl group without the donation capability.[1]

The "Lethal Synthesis" Risk

Researchers must exercise extreme caution. Aliphatic fluoro-compounds with even-numbered carbon chains can mimic fatty acids or amino acids that feed into the Citric Acid Cycle.

-

Pathway: If the amine is removed (transamination), the resulting 4-fluorobutyrate can be beta-oxidized to Fluoroacetate .

-

Toxicity: Fluoroacetate converts to Fluorocitrate, which irreversibly inhibits Aconitase, halting cellular respiration.[1][4]

Figure 2: The Lethal Synthesis pathway. Unlike the aromatic benzoate, the aliphatic butyrate can be metabolized into a mitochondrial poison.[1]

Part 4: Experimental Protocols

Protocol A: Synthesis of 7-Fluoroquinazolin-4(3H)-one (From Benzoate)

Target: Creating a scaffold for kinase inhibition.

Reagents:

-

Methyl 2-amino-4-fluorobenzoate (1.0 eq)

-

Formamide (excess, solvent/reagent)[1]

-

Ammonium Acetate (0.1 eq, catalyst)[1]

Step-by-Step:

-

Setup: Charge a pressure tube or round-bottom flask with Methyl 2-amino-4-fluorobenzoate (5.0 g).

-

Addition: Add Formamide (15 mL). The solid may not dissolve immediately.

-

Reaction: Heat the mixture to 140–150°C for 6–8 hours.

-

Why: The aniline is deactivated by the fluorine; thermal energy is required to overcome the activation barrier for the initial nucleophilic attack.

-

-

Workup: Cool the reaction mixture to room temperature. Pour the solution into ice-cold water (100 mL).

-

Isolation: The product, 7-fluoroquinazolin-4(3H)-one, will precipitate as a white/off-white solid. Filter and wash with cold water.

-

Purification: Recrystallize from Ethanol/Water if necessary.

Validation:

-

1H NMR (DMSO-d6): Look for the disappearance of the methyl ester singlet (~3.8 ppm) and the appearance of the quinazoline C2-H proton (~8.1 ppm).

Protocol B: Peptide Coupling with Methyl 2-amino-4-fluorobutyrate

Target: Incorporation into a peptidomimetic chain.

Reagents:

-

N-Protected Amino Acid (e.g., Boc-Phe-OH) (1.1 eq)

-

Methyl 2-amino-4-fluorobutyrate HCl salt (1.0 eq)

-

EDC.HCl (1.2 eq)

-

HOBt (1.2 eq)

-

DIPEA (3.0 eq)

-

DCM (Solvent)

Step-by-Step:

-

Neutralization: Suspend the Methyl 2-amino-4-fluorobutyrate HCl salt in DCM. Add DIPEA (1.0 eq) to liberate the free amine.

-

Caution: Do not store the free amine for long periods; it can undergo intermolecular cyclization to form a fluorinated pyrrolidone (lactamization). Use immediately.

-

-

Activation: In a separate flask, dissolve Boc-Phe-OH, EDC, and HOBt in DCM. Stir for 15 mins at 0°C.

-

Coupling: Add the neutralized fluorobutyrate solution to the activated acid. Add remaining DIPEA (2.0 eq).

-

Monitoring: Stir at RT for 12 hours. Monitor by TLC (stain with Ninhydrin; product will not stain, starting amine will).[1]

-

Workup: Wash with 1M HCl (removes unreacted amine), sat. NaHCO3 (removes unreacted acid), and Brine.

-

Safety Note: All aqueous waste from this reaction must be treated as potentially containing toxic fluorinated metabolites. Do not dispose of down the drain without specific EHS approval.

References

-

Synthesis of Quinazolinones: Makhija, I. et al.[1] "Synthesis and biological evaluation of novel quinazoline derivatives." Journal of Advanced Pharmaceutical Technology & Research, 2015.[1] Link

-

Fluorine in Medicinal Chemistry: Purser, S. et al.[1][3] "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008.[1] Link

-

Lethal Synthesis Mechanism: Proudfoot, A. T. et al.[1] "Sodium fluoroacetate poisoning." Toxicological Reviews, 2006.[1] Link

-

Alpha-Methyl Amino Acid Synthesis (Analogous Chemistry): Smith, N. D. et al.[5] "Enantiocontrolled Synthesis of α-Methyl Amino Acids via Bn2N-α-Methylserine-β-lactone." Organic Letters, 2005.[1][5] Link

-

Toxicity of Fluorinated Aliphatics: Goncharov, N. V. et al.[1] "Toxicology of fluoroacetate: a review, with possible directions for therapy research." Journal of Applied Toxicology, 2006.[1] Link

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 4-Amino-2-fluorobutanoic acid | C4H8FNO2 | CID 2735915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mmsl.cz [mmsl.cz]

- 5. Enantiocontrolled Synthesis of α-Methyl Amino Acids via Bn2N-α-Methylserine-β-lactone [organic-chemistry.org]

Technical Guide: Bioisosteric Replacement with Methyl 2-amino-4-fluorobutanoate

Executive Summary

Methyl 2-amino-4-fluorobutanoate (also referred to as the methyl ester of

This guide details the physicochemical rationale, synthetic pathways, and experimental protocols for integrating this fluorinated motif into drug discovery workflows.

Part 1: Rationale & Physicochemical Properties

The Fluorine Bioisosteric Swap

The substitution of a hydrogen atom or a hydroxyl group with fluorine is a non-trivial modification. In the context of this compound, the

-

Vs. Methionine: The

terminus mimics the size of the -

Vs. Homoserine: Replacing the terminal

with

The Gauche Effect & Conformation

Unlike hydrocarbon chains that prefer anti conformations to minimize steric clash, 1,2-difluoroethane and related systems (like the

Comparative Metrics

Table 1: Physicochemical Comparison of Side Chain Termini

| Property | This compound ( | L-Methionine ( | L-Homoserine ( |

| Van der Waals Radius | 1.47 Å (F) | ~1.80 Å (S) | 1.52 Å (O) |

| Bond Length (C-X) | 1.35 Å | 1.82 Å | 1.43 Å |

| Electronegativity (Pauling) | 3.98 | 2.58 | 3.44 |

| H-Bond Capability | Acceptor only (weak) | None (hydrophobic) | Donor & Acceptor |

| Metabolic Liability | High Stability (C-F bond energy ~116 kcal/mol) | Oxidation to Sulfoxide | Glucuronidation / Oxidation |

Part 2: Synthetic Accessibility & Workflow

The synthesis of this compound requires careful handling to prevent racemization at the

Synthetic Pathway Diagram

Caption: Step-by-step synthetic route from L-Homoserine to the target fluorinated amino ester.

Part 3: Experimental Protocols

Protocol A: Synthesis of Methyl N-Boc-2-amino-4-fluorobutanoate

Safety Note: DAST (Diethylaminosulfur trifluoride) is thermally unstable and reacts violently with water. Perform all steps in a fume hood behind a blast shield.

Reagents:

-

N-Boc-L-homoserine methyl ester (1.0 eq)

-

DAST (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated NaHCO

solution[1]

Procedure:

-

Preparation: Dissolve N-Boc-L-homoserine methyl ester (e.g., 5.0 g) in anhydrous DCM (50 mL) in a round-bottom flask under an inert atmosphere (Ar or N

). -

Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Temperature control is critical to favor substitution (

) over elimination ( -

Addition: Add DAST dropwise via syringe over 20 minutes. Do not allow the temperature to rise above -60°C during addition.

-

Reaction: Stir at -78°C for 1 hour, then allow the mixture to slowly warm to room temperature over 4 hours.

-

Quenching: Pour the reaction mixture carefully into a stirred mixture of DCM and saturated aqueous NaHCO

at 0°C. Caution: Vigorous CO -

Extraction: Separate the organic layer, wash with brine, dry over anhydrous MgSO

, and concentrate in vacuo. -

Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the fluorinated ester as a colorless oil.

Protocol B: Peptide Coupling (Incorporation)

To incorporate this residue into a peptide chain:

-

Deprotection: Treat the intermediate from Protocol A with 4M HCl in Dioxane for 1 hour to remove the Boc group. Evaporate solvent to yield the HCl salt.

-

Coupling: Use standard HATU/DIPEA conditions.

-

Mix: Resin-bound peptide + Fluorinated Amino Acid (HCl salt) (3 eq) + HATU (2.9 eq) + DIPEA (6 eq) in DMF.

-

Time: 1-2 hours at room temperature.

-

Monitoring: Verify coupling efficiency via Chloranil test (for secondary amines) or Kaiser test (for primary amines).

-

Part 4: Analytical Validation ( F NMR)

The

-

Chemical Shift: The

-fluorine typically resonates around -218 to -220 ppm (referenced to CFCl -

Coupling Patterns: Expect a triplet of triplets (

) or multiplet due to coupling with the

Application Workflow: F NMR Binding Screen

Caption: Workflow for using the fluorinated amino acid as an NMR spy probe.

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.

-

Hunter, L. (2010). The C–F bond as a conformational tool in organic and biological chemistry. Beilstein Journal of Organic Chemistry.

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

-

Qiu, X. L., & Qing, F. L. (2011). Synthesis of fluorinated amino acids. European Journal of Organic Chemistry.

Sources

Methodological & Application

Protocol for incorporating Methyl 2-amino-4-fluorobutanoate into peptides

Application Note: Strategic Incorporation of Methyl 2-amino-4-fluorobutanoate into Bioactive Peptides

Executive Summary & Strategic Rationale

This compound (also known as the methyl ester of 4-fluorohomoalanine or 4-F-Abu) represents a critical building block in modern peptidomimetics. The incorporation of fluorine into peptide backbones is a proven strategy to enhance metabolic stability, modulate lipophilicity, and induce specific conformational biases (the "gauche effect") without significantly altering steric bulk compared to non-fluorinated analogues.

However, the raw material provided—an ester with a free amine —presents a specific challenge. It cannot be used directly in standard Solid Phase Peptide Synthesis (SPPS) as a mid-sequence building block because it lacks N-terminal protection and possesses a C-terminal blocking group.

This guide provides two distinct workflows:

-

Upstream Conversion: Converting the methyl ester into Fmoc-2-amino-4-fluorobutanoic acid (Fmoc-4-F-Abu-OH) for standard SPPS.

-

C-Terminal Capping: Using the reagent directly in solution phase to install a fluorinated C-terminus.

Chemical Properties & Handling

| Property | Specification |

| Systematic Name | This compound |

| Abbreviation | H-4-F-Abu-OMe |

| Molecular Weight | ~135.14 g/mol (Free base) |

| Key Risk | Racemization: The |

| Stability | Elimination: While |

Workflow A: Preparation of Fmoc-4-F-Abu-OH (The SPPS Building Block)

Objective: Transform the starting material (H-4-F-Abu-OMe) into a synthesis-ready Fmoc-amino acid.

Mechanism:

Step 1: Fmoc Protection[1][2][3][4]

-

Reagents: Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide), DIEA (Diisopropylethylamine), Acetonitrile/Water (1:1).

-

Protocol:

-

Dissolve 1.0 eq of H-4-F-Abu-OMe (HCl salt) in Acetonitrile/Water (1:1 v/v).

-

Add 2.5 eq of DIEA to neutralize the salt and basify to pH ~8.5.

-

Cool to 0°C. Add 1.1 eq of Fmoc-OSu portion-wise.

-

Stir at 0°C for 30 mins, then warm to Room Temperature (RT) and stir for 4 hours.

-

Monitoring: Check via TLC or LCMS for disappearance of amine.

-

Workup: Acidify to pH 3 with 1M HCl. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

-

Product: Fmoc-4-F-Abu-OMe (Intermediate).

-

Step 2: Controlled Hydrolysis (Saponification)

-

Reagents: LiOH (Lithium Hydroxide), THF/Water (3:1).

-

Critical Note: Use LiOH rather than NaOH to minimize racemization risk.

-

Protocol:

-

Dissolve Fmoc-4-F-Abu-OMe in THF/Water (3:1).

-

Cool to 0°C. Add 2.0 eq of LiOH·H₂O .

-

Stir at 0°C for 60-90 minutes. Do not heat.

-

Monitoring: Monitor ester cleavage by TLC.

-

Workup: Carefully acidify to pH 2-3 with 1M HCl at 0°C. (Avoid strong acid exposure for prolonged periods).

-

Extract with Ethyl Acetate. Dry over Na₂SO₄.[1]

-

Purification: Recrystallize from Hexane/Ethyl Acetate or purify via flash chromatography (0-5% MeOH in DCM).

-

Final Product: Fmoc-4-F-Abu-OH .

-

Workflow B: Solid Phase Peptide Synthesis (SPPS) Incorporation

Context: Once converted to Fmoc-4-F-Abu-OH (via Workflow A), the residue can be introduced into a peptide chain.

Coupling Strategy

Due to the inductive effect of the fluorine, the activated ester is highly reactive, but the

-

Recommended: DIC / Oxyma Pure (Carbodiimide / Oxime). This method is superior to HATU/Base for preventing racemization in sensitive amino acids.

-

Alternative: HATU / TMP (2,4,6-Trimethylpyridine). TMP is a weaker base than DIEA, reducing alpha-proton abstraction.

SPPS Protocol (Automated or Manual)

-

Resin Preparation: Swell resin (e.g., Rink Amide) in DMF for 30 mins.

-

Deprotection: 20% Piperidine in DMF (2 x 5 mins). Wash with DMF (5x).

-

Activation (Pre-mix 2 mins):

-

3.0 eq Fmoc-4-F-Abu-OH

-

3.0 eq DIC

-

3.0 eq Oxyma Pure

-

Solvent: DMF (concentration ~0.2 M).

-

-

Coupling: Add activated solution to resin. Shake at RT for 60 minutes.

-

QC Step: Perform a Chloranil test (more sensitive for secondary amines) or Kaiser test. If positive, re-couple using HATU/HOAt.

Visual Workflow: Conversion & Incorporation

Caption: Workflow converting the methyl ester precursor to an Fmoc-acid, followed by low-racemization SPPS coupling.

Workflow C: Solution Phase C-Terminal Incorporation

Context: Using This compound directly as the C-terminal residue (e.g., for a peptide ester or subsequent amidation).

Protocol:

-

Activation of Peptide Fragment: Dissolve the N-protected peptide fragment (e.g., Boc-Peptide-OH or Fmoc-Peptide-OH) in DMF/DCM.

-

Add 1.1 eq HATU and 2.5 eq DIEA . Stir for 2 minutes.

-

Amine Addition: Add 1.2 eq this compound (HCl salt) .

-

Reaction: Stir at RT for 2–4 hours.

-

Workup: Dilute with EtOAc, wash with 5% NaHCO₃, 1M HCl, and Brine.

-

Result: Protected Peptide-4-F-Abu-OMe.

Quality Control & Validation

The incorporation of fluorine provides a unique spectroscopic handle.

| Method | Purpose | Expectation |

| Structural Validation | Single peak around -218 to -220 ppm (vs CFCl₃). Splitting pattern (triplet of triplets) confirms | |

| Chiral HPLC | Racemization Check | Compare product against a standard synthesized with intentional D-isomer doping. |

| HRMS | Identity | Mass shift of +18 Da (F vs H) compared to standard Abu/Homoalanine. |

References

-

Standard Fmoc Protection Protocols

-

Fluorinated Amino Acids in Peptides

-

Racemization Control (Oxyma/DIC)

-

Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403. Link

-

-

Synthesis of Fluorinated Building Blocks

Sources

- 1. escholarship.org [escholarship.org]

- 2. WO1997041093A1 - Methods for the synthesis of fmoc protected amines - Google Patents [patents.google.com]

- 3. Biosynthetic incorporation of fluorinated amino acids into the nonribosomal peptide gramicidin S - PMC [pmc.ncbi.nlm.nih.gov]

- 4. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

- 5. Synthesis of Amino Acids Bearing Halodifluoromethyl Moieties and Their Application to p53-Derived Peptides Binding to Mdm2/Mdm4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Application Note: Methyl 2-amino-4-fluorobutanoate as a Dynamic 19F NMR Probe

This Application Note is structured as a high-level technical guide for researchers in chemical biology and drug discovery. It synthesizes specific physicochemical data with standard operating procedures for 19F NMR spectroscopy.

Executive Summary

Methyl 2-amino-4-fluorobutanoate (also known as the methyl ester of 4-fluorobutyrine) represents a high-sensitivity 19F NMR probe utilized primarily for two distinct applications: (1) Real-time monitoring of esterase/protease activity and (2) Metabolic incorporation into proteins as a structural reporter.

Unlike traditional fluorophores or radioactive tracers, this probe offers zero biological background (due to the absence of endogenous fluorine in mammalian systems) and extreme sensitivity to local electronic environments. This guide provides optimized protocols for sample preparation, data acquisition, and kinetic analysis.

Technical Specifications & Mechanism

Physicochemical Properties

-

Compound Name: this compound (Hydrochloride salt recommended for solubility)

-

Molecular Formula: C

H -

19F Chemical Shift:

ppm (Acid form, ref. CFCl -

Signal Multiplicity: Triplet of triplets (tt) or multiplet, driven by geminal (

Hz) and vicinal (

Mechanism of Action

The probe functions as a "Chemical Shift Switch." The fluorine atom is located on the

Reaction Scheme:

Experimental Protocols

Protocol A: In Vitro Esterase Kinetic Assay

Objective: Determine

Step 1: Sample Preparation

-

Stock Solution: Dissolve this compound HCl to 50 mM in

. -

Buffer Preparation: Prepare 100 mM Phosphate Buffer (pH 7.4) in 90% H

O / 10% D -

Internal Standard: Add 50

M Trifluoroacetic acid (TFA,

Step 2: NMR Acquisition Parameters

-

Instrument: 400 MHz (376 MHz for 19F) or higher.[1]

-

Probe: 5mm BBFO or dedicated 19F probe.

-

Pulse Sequence: zg (standard 1D) or zgig (inverse gated decoupling) to suppress NOE if quantitative integration is critical.

-

Spectral Width: 50 ppm (centered at -220 ppm) to capture both Ester and Acid signals.

-

Relaxation Delay (D1): Set to

(typically 3-5 seconds for small fluoro-alkyls) to ensure quantitative accuracy. -

Scans (NS): 16–64 scans per time point (approx. 1-2 min per spectrum).

Step 3: Kinetic Run

-

Insert the tube containing substrate (e.g., 1 mM) in buffer without enzyme. Acquire t=0 reference spectrum.

-

Eject sample, add Enzyme (e.g., 10-100 nM final conc), mix by inversion.

-

Immediately re-insert and start a pseudo-2D kinetic loop (serial acquisition of 1D spectra) for 60 minutes.

Protocol B: Metabolic Protein Labeling

Objective: Incorporate the probe into expressed proteins to study folding or ligand binding.

-

Auxotrophic Strain: Use an E. coli methionine auxotroph (e.g., B834(DE3)).

-

Media Switch: Grow cells in minimal media with limiting Methionine.

-

Induction: At OD

, switch to media containing This compound (or the free acid form) at 60 mg/L and induce with IPTG. -

Purification: Purify protein using standard affinity chromatography.

-

Analysis: The 19F NMR spectrum of the purified protein will show distinct resonances for the fluorinated residue. Changes in chemical shift or line broadening indicate ligand binding or unfolding events.

Data Presentation & Analysis

Expected Results Table

| Species | Chemical Shift ( | Multiplicity | Notes |

| Ester (Substrate) | ~ -220.8 | Multiplet | Distinct starting peak |

| Acid (Product) | ~ -221.5 | Multiplet | Appears over time |

| Fluoride (Defluorination) | -119.0 | Singlet | Indicates metabolic degradation (toxicity) |

Kinetic Data Processing

To extract the reaction rate (

-

Integrate the Ester peak (

) and Acid peak ( -

Calculate conversion fraction

: -

Plot

vs. Time. -

Fit the initial linear portion to determine

.

Visualization of Workflow

Caption: Workflow for 19F NMR kinetic profiling of esterase activity using the fluorinated probe.

Troubleshooting & Optimization

-

Issue: Broad Lines.

-

Cause: Paramagnetic impurities or protein aggregation.

-

Fix: Add 1 mM EDTA to buffer; ensure protein is soluble.

-

-

Issue: Low Signal-to-Noise.

-

Cause: Long T1 relaxation times leading to saturation.

-

Fix: Increase D1 delay to 5 seconds or increase concentration to >500

M.

-

-

Issue: Chemical Shift Drift.

-

Cause: pH changes during hydrolysis.

-

Fix: Use a strong buffer (100 mM) to maintain pH 7.4, as the acid shift is pH-dependent near its pKa.

-

References

-

Merkel, L. et al. (2010). Fluorine labeling of proteins for NMR studies.[2][3][4] ChemBioChem, 11(14), 1993-1996. Link

-

Vukelić, S. et al. (2017).[1] Stabilization of peptides by site-specific incorporation of fluorinated amino acids.[1] Beilstein J. Org.[1] Chem, 13, 2869-2882.[1] Link

-

Salomón-Ferrer, R. et al. (2014). Fluorinated aromatic amino acids are sensitive 19F NMR probes for bromodomain-ligand interactions.[3] Journal of the American Chemical Society, 136(49). Link

-

Alfa Chemistry. (2023). 19F NMR Chemical Shift Table - Organofluorine.Link

-

BldPharm. (2023).[5] Product Monograph: (S)-2-Amino-4-fluorobutanoic acid.[6][7]Link

Sources

- 1. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 2. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]

- 3. Fluorinated aromatic amino acids are sensitive 19F NMR probes for bromodomain-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of 2-amino-4-[(18)F]fluoro-2-methylbutanoic acid (FAMB): relationship of amino acid transport to tumor imaging properties of branched fluorinated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 121960-24-5|(S)-2-Amino-4-fluorobutanoic acid|BLD Pharm [bldpharm.com]

- 7. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Preventing racemization of Methyl 2-amino-4-fluorobutanoate during hydrolysis

Ticket ID: #FA-HYD-004

Topic: Preventing Racemization during Ester Hydrolysis

Status: Active Guide

Applicable Molecules: Methyl 2-amino-4-fluorobutanoate (and related

Executive Summary

You are encountering challenges in hydrolyzing This compound to its free acid form while maintaining enantiopurity.

The Core Problem: The presence of the fluorine atom at the

This guide provides three validated protocols to mitigate this risk, ranked from highest enantiomeric retention to highest throughput.

Module 1: The Gold Standard – Enzymatic Hydrolysis

Recommendation: Use this method for high-value intermediates where >99% ee is non-negotiable.

Enzymes operate at neutral pH (6.5–7.5), completely avoiding the formation of the anionic enolate intermediate responsible for racemization.

Mechanism of Action

Lipases (specifically Burkholderia cepacia or Candida antarctica Lipase B) selectively hydrolyze the ester bond using a catalytic triad (Ser-His-Asp) that does not require

Protocol

-

Preparation: Suspend this compound (1.0 eq) in a phosphate buffer (pH 7.2, 0.1 M).

-

Co-solvent: Add 10% (v/v) Acetone or DMSO if solubility is poor.

-

Enzyme Addition: Add Lipase PS (Amano) or CAL-B (immobilized, 20-50% w/w relative to substrate).

-

Incubation: Stir gently at 30°C for 12–24 hours. Monitor pH; if it drops due to acid formation, use an autotitrator to maintain pH 7.2 with 0.5M NaOH (slow addition).

-

Workup: Filter off the immobilized enzyme (reusable). Acidify the filtrate to pH 3 with 1M HCl and extract or lyophilize.

Pros:

-

Zero risk of racemization.

-

Mild conditions prevent defluorination (HF elimination).

Cons:

-

Slower reaction time.

-

Requires pH monitoring.

Module 2: Chemical Hydrolysis – The Lithium Hydroxide Optimization

Recommendation: Use this for scale-up when enzymes are cost-prohibitive.

Why LiOH? Lithium (

Critical Control Points

-

Temperature: Must be kept at 0°C . Every 10°C increase doubles the rate of racemization.

-

Stoichiometry: Do not exceed 1.1 equivalents of base. Excess base attacks the

-proton.

Protocol

-

Solvent System: Dissolve substrate in THF:Water (3:1). The organic solvent suppresses the solubility of the free base, modulating reactivity.

-

Cooling: Cool solution to 0°C (Ice/Water bath).

-

Addition: Add LiOH·H2O (1.05 eq) dissolved in minimal water dropwise over 30 minutes.

-

Reaction: Stir at 0°C. Monitor by TLC/LCMS. Do not let it warm to RT.

-

Quench: Immediately upon completion (usually 2-4 hours), acidify with 1M HCl at 0°C to pH 3-4.

-

Extraction: Extract immediately to remove the product from the basic environment.

Module 3: The "Nuclear" Option – Acid Hydrolysis

Recommendation: Use only if the amine is protected (e.g., N-Acetyl) or if the substrate is extremely prone to base-catalyzed degradation.

Acid hydrolysis proceeds via a tetrahedral intermediate where the carbonyl oxygen is protonated. The

Risk: Harsh acidic conditions and heat can cause

Protocol

-

Dissolve substrate in 2M HCl or 2M H2SO4 .

-

Heat to 50°C (Do not reflux; reflux promotes HF elimination).

-

Monitor closely.

-

Lyophilize directly to obtain the amino acid hydrochloride salt.

Visualizing the Risk: Racemization Pathways

The following diagram illustrates the decision logic and the chemical mechanism of failure (Racemization).

Caption: Decision Logic for Hydrolysis Method and the Mechanism of Base-Catalyzed Racemization.

Troubleshooting & FAQ

| Symptom | Probable Cause | Corrective Action |

| Loss of Optical Rotation (ee% drop) | Reaction temperature too high during LiOH hydrolysis. | Repeat experiment at -5°C to 0°C . Switch to LiOH/H2O2 (Peroxide assists hydrolysis at lower pH). |

| Formation of Crotonic Acid (Double Bond) | Avoid strong acids at reflux. Avoid strong bases (NaOH/KOH). Use Enzymatic hydrolysis .[1][2] | |

| Low Yield (Incomplete Reaction) | Poor solubility of the fluorinated ester in water. | Increase THF ratio or use Dioxane/Water . Ensure vigorous stirring (emulsion). |

| Product is a Lactam (Cyclized) | Free amine attacked the ester (rare for | Ensure the amine is protonated ( |

References

-

Enzymatic Synthesis of Fluorinated Compounds. Source: PMC (NIH). Relevance: Validates the use of lipases for enantioselective hydrolysis of fluorinated amino acid esters.[3] URL:[Link]

-

LiOH-Mediated Hydrolysis and Racemization Suppression. Source: ResearchGate / Journal of Organic Chemistry. Relevance: Establishes LiOH as the superior base for minimizing racemization compared to NaOH/KOH due to cation hardness. URL:[Link]

-

Racemization of Alpha-Amino Acid Esters by Base. Source: PubMed. Relevance: Details the mechanism of alpha-proton abstraction and the effect of electron-withdrawing groups (like Fluorine) on reaction rates. URL:[Link]

-

Suppression of Racemization in Peptide Synthesis. Source: Nature Communications. Relevance: Discusses protecting group strategies to prevent alpha-carbon racemization during coupling and hydrolysis steps. URL:[Link]

Sources

Technical Support Center: Minimizing Defluorination in Amino Acid Synthesis

This technical guide is structured as an interactive Support Center, designed to address the specific challenges of maintaining C–F bond integrity during amino acid synthesis and peptide assembly.

Status: Active | Topic: C–F Bond Preservation | Audience: Medicinal Chemists & Process Engineers

Executive Summary

Fluorine incorporation into amino acids is a high-stakes modification.[1] While the C–F bond is thermodynamically strong (approx. 116 kcal/mol), it renders the molecule susceptible to unique failure modes during synthesis:

Module 1: Troubleshooting Base-Mediated Defluorination

Focus: Aliphatic Fluorinated Amino Acids (e.g.,

Q: Why is my fluorinated amino acid losing 20 Da (HF) during Fmoc deprotection?

Diagnosis: You are likely triggering

The Fix:

-

Switch Bases: Replace piperidine (pKa ~11.1) with a milder, non-nucleophilic base. Piperazine (pKa ~9.8) or DBU (non-nucleophilic, though strong, use with caution and short times) are alternatives.

-

Lower Concentration: Reduce base concentration from the standard 20% to 5–10%.

-

Add Acid Additives: The addition of 0.1 M HOBt (1-hydroxybenzotriazole) to the deprotection cocktail lowers the effective basicity while maintaining deprotection efficiency.

Visualizing the Pathway:

Caption: Mechanism of base-induced HF elimination in

Module 2: Preventing Nucleophilic Aromatic Substitution ( )

Focus: Polyfluorinated Aromatics (e.g., Pentafluorophenylalanine, 2,4-difluorophenylalanine)

Q: Why do I see solvent adducts or amine incorporation on my fluorinated aromatic ring?

Diagnosis: Your aromatic ring is acting as an electrophile in an

The Fix:

-

Steric Shielding: Use bulky bases for deprotection that cannot easily approach the ring carbon. 4-Methylpiperidine is slightly bulkier, but DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is superior as it is non-nucleophilic.[1]

-

Temperature Control:

rates drop significantly at lower temperatures. Perform deprotection at 0°C or room temperature; avoid microwave heating for these residues. -

Solvent Switch:

is faster in polar aprotic solvents (DMF/DMSO). Using a mixture with a less polar solvent (e.g., DCM/DMF 1:1) can retard the substitution rate.

Data Comparison: Base Risk Profile

| Base Reagent | pKa (approx) | Nucleophilicity | Defluorination Risk ( | Recommended Use |

| Piperidine | 11.1 | High | High | Standard SPPS (Avoid for poly-F) |

| Piperazine | 9.8 | Moderate | Medium | Labile Fmoc removal |

| Morpholine | 8.3 | Moderate | Low | Slow deprotection |

| DBU (1-2%) | 12.0 | Very Low (Steric) | Very Low | Best for Poly-F Aromatics |

Module 3: Metal-Catalyzed Cross-Coupling Integrity

Focus: Synthesis of Fluorinated Phe/Tyr analogs via Negishi or Suzuki Coupling

Q: My Palladium catalyst is cleaving the C–F bond instead of the C–Br bond. How do I stop this?

Diagnosis: Competitive Oxidative Addition into the C–F bond. Mechanism: While C–Br bonds are weaker, electron-deficient fluoroarenes can undergo oxidative addition with electron-rich Pd(0) species, especially if the catalyst is ligated by small, electron-rich phosphines.[1]

The Fix:

-

Ligand Selection: Use bulky, electron-rich ligands (e.g., t-BuXPhos , BrettPhos ).[1] The steric bulk prevents the metal center from getting close enough to the short C–F bond to insert, while still activating the longer C–Br/C–I bond.

-

Catalyst Control: Avoid "naked" Pd sources like

which can scramble. Use precatalysts (e.g., Buchwald generations) that ensure the bulky ligand is bound immediately upon activation.

Experimental Protocols

Protocol A: "Safe" Fmoc Removal for Fluorinated Peptides

Use this protocol for peptides containing

-

Preparation: Prepare a solution of 2% DBU and 2% Piperidine in DMF (v/v). Note: The small amount of piperidine acts as a scavenger for the dibenzofulvene byproduct, while DBU drives the deprotection without attacking the ring.

-

Execution:

-

Wash resin with DMF (3 x 1 min).

-

Add deprotection solution (10 mL per gram resin).

-

Agitate gently for 5 minutes at Room Temperature.

-

Drain and repeat for 5 minutes . Do not extend beyond 10 mins total.

-

-

Wash: Immediately wash with DMF (5 x 1 min) and DCM (3 x 1 min) to remove all traces of base.

-

Validation: Cleave a micro-sample and analyze via LC-MS. Look for M-20 (HF loss) or M+67 (Piperidine adduct).[1]

Protocol B: Negishi Coupling for Fluorinated Phenylalanine Synthesis

Designed to prevent C-F activation.

-

Zinc Reagent Formation: Activate Zn dust with TMSCl/1,2-dibromoethane in dry DMF. Add the iodo-alanine derivative (protected) at 0°C. Stir until consumed to form the organozinc species.

-

Catalyst Prep: In a separate vial, mix

(1 mol%) and SPhos or XPhos (2 mol%). Reason: SPhos is bulky enough to prevent C-F insertion. -

Coupling: Add the fluorinated aryl bromide (e.g., 4-bromo-2-fluorobenzene). Add the catalyst mixture to the organozinc solution.

-

Reaction: Heat to 40–50°C (Do not exceed 60°C). Monitor by HPLC.

-

Quench: Cool to RT, quench with sat.

, extract with EtOAc.

Decision Tree: Troubleshooting Defluorination

Caption: Diagnostic workflow for identifying and solving defluorination issues.

References

-

Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PMC. Available at: [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

-

Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules. Available at: [Link]

- -Elimination Side Reactions. ResearchGate. Available at: [Link]

-

Palladium-catalyzed oxidative cross-coupling for the synthesis of

-amino ketones. RSC Advances. Available at: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the NMR Spectra Analysis of Methyl 2-amino-4-fluorobutanoate

Introduction: The Significance of Fluorinated Amino Acids in Drug Discovery

In the landscape of modern drug development, the strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of medicinal chemistry. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly modulate a drug candidate's metabolic stability, lipophilicity, and binding affinity. Methyl 2-amino-4-fluorobutanoate, a non-proteinogenic amino acid ester, represents a valuable building block in this domain. Its structural integrity and purity are paramount, making robust analytical characterization essential.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive, non-destructive technique for the structural elucidation and purity assessment of such compounds. This guide provides an in-depth analysis of the expected ¹H and ¹³C NMR spectra of this compound. We will explore the causal relationships between molecular structure and spectral output, compare its signature to a non-fluorinated analogue and a common impurity, and provide a validated experimental protocol for data acquisition.

The Decisive Influence of Fluorine: A Predictive NMR Analysis

The presence of a fluorine atom introduces distinct and highly informative features into an NMR spectrum, primarily through-bond J-coupling to nearby ¹H and ¹³C nuclei. Understanding these interactions is key to an unambiguous spectral assignment.

¹H NMR Spectrum: Decoding the Splits

The ¹H NMR spectrum is defined by chemical shifts (δ), integration values, and signal multiplicity. For this compound, we anticipate four distinct proton environments. The most striking feature is the large coupling constant between fluorine and the adjacent methylene protons (CH₂F), a phenomenon known as geminal coupling (²JH-F), which is typically in the range of 45-50 Hz.[1]

-

H-4 (CH₂F): These two protons are diastereotopic and will be the most downfield-shifted of the aliphatic protons due to the extreme electronegativity of the directly attached fluorine. The signal is expected to be a complex multiplet, appearing as a doublet of triplets. The large splitting (~47-49 Hz) is due to the geminal coupling to fluorine (²JH-F), and the smaller splitting is from the vicinal coupling to the H-3 protons (³JH-H).[1]

-

H-3 (-CH₂-): This methylene group experiences less deshielding than H-4. Its signal will be a multiplet due to coupling with both the H-2 proton and the two H-4 protons.

-

H-2 (α-CH): This methine proton is alpha to both the amine and the ester carbonyl, shifting it downfield. It will appear as a triplet or multiplet due to coupling with the H-3 protons.

-

-OCH₃ (Ester Methyl): This group will appear as a sharp singlet, typically in the range of 3.7-3.9 ppm, a characteristic region for methyl esters.[2]

-

-NH₂ (Amine): These protons often appear as a broad singlet. Their chemical shift is highly variable and depends on solvent, concentration, and temperature.[3]

¹³C NMR Spectrum: The Carbon-Fluorine Signature

The ¹³C NMR spectrum provides a direct count of unique carbon atoms and reveals the powerful one-bond carbon-fluorine coupling (¹JC-F), which is exceptionally large, often exceeding 180 Hz.[1]

-

C-4 (CH₂F): This carbon will show the most dramatic effect. Its signal will be split into a doublet with a very large coupling constant (¹JC-F ≈ 180-185 Hz) due to the directly bonded fluorine.[1]

-

C-3 (-CH₂-): This carbon will also be split into a doublet by the fluorine atom, but with a smaller two-bond coupling constant (²JC-F, typically ~20 Hz).[1]

-

C-2 (α-CH): A smaller three-bond coupling (³JC-F) may be observable, splitting this signal into a doublet.

-

C-1 (C=O): The carbonyl carbon signal will be found significantly downfield (~170-175 ppm). It may also exhibit a small three-bond coupling to fluorine (³JC-F).

-

-OCH₃: The methyl carbon of the ester will appear as a singlet in the typical upfield region for such groups (~50-55 ppm).

Comparative Analysis: Establishing Identity and Purity

A spectrum is most powerful when used for comparison. Here, we contrast the target molecule with two relevant alternatives to demonstrate how NMR can be used to confirm structure and assess purity.

Comparison 1: The Impact of Fluorination

This compound vs. Methyl 2-aminobutanoate

The primary difference is the absence of H-F and C-F coupling in the non-fluorinated analogue. The C-4 methyl group in methyl 2-aminobutanoate would appear as a simple triplet, and the H-4 protons would be significantly more upfield compared to the fluorinated compound. This comparison unequivocally highlights the structural influence of the fluorine atom.

Comparison 2: Purity Assessment

This compound vs. 2-amino-4-fluorobutanoic acid

A common impurity is the unesterified starting material or a hydrolysis product. The key differentiator in the NMR spectrum would be the absence of the sharp methyl ester singlet (~3.8 ppm) in the ¹H NMR of the carboxylic acid impurity. Concurrently, the ¹³C NMR spectrum of the impurity would lack the methoxy carbon signal (~52 ppm). The presence of even minor peaks in these regions can be used to quantify the level of impurity.

Table 1: Predicted NMR Data for Comparative Analysis

| Compound | Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Key Coupling Constants (J, Hz) |

| This compound | ¹H | |||

| H-4 | ~4.5 - 4.7 | Doublet of Triplets | ²JH-F ≈ 48, ³JH-H ≈ 7 | |

| H-3 | ~2.0 - 2.3 | Multiplet | - | |

| H-2 | ~3.5 - 3.7 | Triplet | ³JH-H ≈ 7 | |

| -OCH₃ | ~3.8 | Singlet | - | |

| ¹³C | ||||

| C-4 | ~83 - 85 | Doublet | ¹JC-F ≈ 185 | |

| C-3 | ~30 - 33 | Doublet | ²JC-F ≈ 20 | |

| C-2 | ~53 - 55 | Doublet (weak) | ³JC-F ≈ 5 | |

| C=O | ~173 - 175 | Singlet or weak d | ³JC-F ≈ 2-4 | |

| -OCH₃ | ~52 - 53 | Singlet | - | |

| Methyl 2-aminobutanoate (Analogue) | ¹H | |||

| H-4 | ~0.9 - 1.0 | Triplet | ³JH-H ≈ 7.5 | |

| H-3 | ~1.5 - 1.7 | Multiplet | - | |

| H-2 | ~3.3 - 3.5 | Triplet | ³JH-H ≈ 7 | |

| -OCH₃ | ~3.7 | Singlet | - | |

| 2-amino-4-fluorobutanoic acid (Impurity) | ¹H | |||

| -OCH₃ | Absent | - | - | |

| ¹³C | ||||

| -OCH₃ | Absent | - | - | |

| C=O | ~177 - 180 | Singlet or weak d | ³JC-F ≈ 2-4 |

Experimental Protocol: Acquiring High-Quality NMR Data

This protocol outlines a self-validating system for obtaining reliable NMR spectra for structural confirmation and purity analysis. The key is consistency in sample preparation and the use of appropriate acquisition parameters.

1. Sample Preparation: a. Weigh approximately 10-15 mg of the this compound sample directly into a clean, dry NMR tube. b. Add ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). CDCl₃ is often suitable for amino acid esters. c. Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm. Most deuterated solvents come with TMS already added. d. Cap the NMR tube and vortex gently for 30-60 seconds to ensure the sample is fully dissolved and the solution is homogeneous.

2. Instrument Setup & Calibration (¹H NMR): a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer onto the deuterium signal of the solvent. c. Shim the magnetic field to achieve optimal homogeneity. A narrow, symmetrical TMS peak is the primary indicator of good shimming. d. Set the correct receiver gain.

3. ¹H NMR Data Acquisition: a. Spectral Width: Set to a range that encompasses all expected proton signals (e.g., -1 to 10 ppm). b. Number of Scans (NS): For a sample of this concentration, 8 to 16 scans are typically sufficient. c. Relaxation Delay (D1): Use a delay of at least 2-5 seconds to allow for full proton relaxation, ensuring accurate integration. d. Acquisition Time (AT): A time of 2-4 seconds is standard for high-resolution spectra. e. Acquire the Free Induction Decay (FID).

4. ¹³C NMR Data Acquisition: a. Switch the probe to the ¹³C channel. b. Spectral Width: Set to a wide range to cover all carbon types, including the carbonyl (e.g., 0 to 200 ppm). c. Acquisition Mode: Use a proton-decoupled pulse program (e.g., zgpg30) to simplify the spectrum to singlets (except for C-F splitting). d. Number of Scans (NS): Due to the low natural abundance of ¹³C, more scans are required. Start with 128 or 256 scans and increase if signal-to-noise is low. e. Relaxation Delay (D1): A 2-second delay is a good starting point. f. Acquire the FID.

5. Data Processing and Analysis: a. Apply a Fourier transform to the acquired FIDs for both ¹H and ¹³C spectra. b. Phase the spectra to ensure all peaks are in the positive absorptive mode. c. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum using the solvent peak as a secondary reference (e.g., CDCl₃ at 77.16 ppm). d. Integrate the peaks in the ¹H spectrum to determine the relative proton ratios. e. Measure chemical shifts and coupling constants. Compare the experimental data to the predicted values and reference compounds to confirm the structure and assess purity.

Visualizing the Workflow

A systematic approach ensures reproducibility and accuracy in NMR analysis. The following diagram illustrates the logical flow from sample receipt to final structural validation.

Caption: Workflow for NMR analysis of this compound.

Conclusion

The NMR analysis of this compound is a clear illustration of how modern spectroscopy provides deep structural insights. The characteristic chemical shifts and, most importantly, the large and predictable H-F and C-F coupling constants serve as definitive fingerprints for this molecule. By comparing the acquired spectrum against theoretical predictions and the spectra of likely alternatives, researchers can unambiguously confirm the identity, integrity, and purity of this valuable synthetic building block, ensuring the quality of materials advancing through the drug discovery pipeline.

References

-

Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Journal of the American Chemical Society, 2023. [Link]

-

19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins. Oldfield Group Website - University of Illinois, 1996. [Link]

-

N NMR chemical shifts 6 (ppm, relative to exter- nal NO:) of amino acid methyl ester hydro- chlorides. ResearchGate, N/A. [Link]

-

Coupling of Protons with Fluorine. ResearchGate, 2007. [Link]

-

Fluorine-19 NMR of integral membrane proteins illustrated with studies of GPCRs. PMC, N/A. [Link]

-

Fluorine NMR. University of Washington, N/A. [Link]

-

Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Journal of the American Chemical Society, 2023. [Link]

-

Vicinal fluorine-proton coupling constants. PubMed, 1998. [Link]

-

NMR Spectroscopy Primer. University of Manchester, N/A. [Link]

-

Lecture 3: Coupling Constants. Eugene E. Kwan, Harvard University, 2012. [Link]

-

NMR Fluorine-Fluorine Coupling Constants in Saturated Organic Compounds. The Journal of Chemical Physics, 1961. [Link]

-

Chem 117 Reference Spectra. Eugene E. Kwan, Harvard University, 2011. [Link]

-

Supporting Information for "A mild and efficient protocol for the synthesis of methyl benzoates from benzyl alcohols". The Royal Society of Chemistry, N/A. [Link]

-

Chemical shifts. University of Regensburg, N/A. [Link]

-

¹H NMR Chemical Shifts. Organic Chemistry Data & Info, N/A. [Link]

-

¹H (a) and ¹³C (b) NMR spectra of 4-amino-2-methyl-8-(trifluoromethyl)quinoline. ResearchGate, N/A. [Link]

-

¹H, ¹³C and ¹⁵N chemical shift table of 20 common amino acids. KPWu's group research site, 2021. [Link]

-

NMR chemical shifts in amino acids: Effects of environments, electric field, and amine group rotation. OSTI.GOV, 2002. [Link]

-

Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2 H-chromen-4-yl-amino)-benzoate. Acta Crystallographica Section E, 2023. [Link]

-

Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. PMC, 2023. [Link]

-

Growth and Characterization of Methyl 2-amino-5-bromobenzoate Crystal for NLO Applications. PubMed, 2012. [Link]

-

Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. PMC, 2022. [Link]

-

Impurity profile of amino acids?. ResearchGate, 2005. [Link]

Sources

A Comparative Guide for Researchers: Methyl 2-amino-4-fluorobutanoate vs. Non-Fluorinated Methionine Analogs

For Researchers, Scientists, and Drug Development Professionals

In the dynamic fields of chemical biology and drug development, the strategic incorporation of non-canonical amino acids into proteins offers a powerful toolset for probing biological processes, enhancing therapeutic properties, and developing novel diagnostics. Methionine, as one of the two sulfur-containing proteinogenic amino acids, presents a unique target for substitution with synthetic analogs. This guide provides an in-depth, objective comparison of a fluorinated methionine analog, represented by methyl 2-amino-4-fluorobutanoate (and its more extensively studied acid form, 2-amino-4-fluorobutanoic acid or γ-fluoromethionine), against widely used non-fluorinated methionine analogs. By presenting supporting experimental data and detailed protocols, we aim to equip researchers with the knowledge to make informed decisions for their specific applications.

Introduction: The Significance of Methionine Analogs

Methionine's role extends beyond its function as a building block of proteins; it is also a key component in the initiation of translation and a precursor for the universal methyl donor, S-adenosylmethionine (SAM). The thioether side chain of methionine is a target for post-translational modifications, including oxidation, which can modulate protein function. The substitution of methionine with synthetic analogs allows for the introduction of unique chemical functionalities, such as fluorophores, bioorthogonal handles for "click" chemistry, and probes for NMR spectroscopy.[1][2]

This guide will focus on the comparative performance of a representative fluorinated analog, γ-fluoromethionine, and common non-fluorinated analogs, including norleucine, azidohomoalanine (AHA), and homopropargylglycine (HPG).

At a Glance: Key Properties of Methionine Analogs

| Property | γ-Fluoromethionine | Norleucine | Azidohomoalanine (AHA) | Homopropargylglycine (HPG) |

| Structure | CH₃SCH₂CH₂CH(NH₂)COOCH₃ | CH₃(CH₂)₃CH(NH₂)COOH | N₃(CH₂)₂CH(NH₂)COOH | HC≡C(CH₂)₂CH(NH₂)COOH |

| Key Feature | Fluorine atom for ¹⁹F NMR | Isosteric, non-oxidizable mimic | Azide group for click chemistry | Alkyne group for click chemistry |

| Primary Use | Protein structure & dynamics studies | Probing methionine oxidation | Bioorthogonal labeling & proteomics | Bioorthogonal labeling & proteomics |

| Incorporation Efficiency | Moderate to high[3] | High[4][5] | High[6][7] | High[6][7] |

| Metabolic Stability | Generally high[8][9] | High | Generally stable | Generally stable |

| Cellular Toxicity | Generally low to moderate[10] | Low | Generally low, can induce stress[11] | Generally low, can be more toxic than AHA in some systems[11] |

Delving Deeper: A Head-to-Head Comparison

Metabolic Stability and Bio-incorporation

The introduction of a carbon-fluorine bond, one of the strongest covalent bonds in organic chemistry, often enhances the metabolic stability of a molecule by blocking sites susceptible to enzymatic degradation.[8][9] While specific data for this compound is scarce, studies on similar fluorinated amino acids suggest a high degree of metabolic stability. This is a key advantage over natural methionine, which is prone to oxidation.

Non-fluorinated analogs also exhibit high metabolic stability. Norleucine, being a simple aliphatic analog, is not susceptible to oxidation in the same way as methionine.[4] AHA and HPG are also generally stable within the cellular environment, allowing for their efficient incorporation into proteins.[6]

The efficiency of incorporation into a nascent polypeptide chain is a critical factor for any methionine analog. This process is primarily governed by the ability of the analog to be recognized and charged onto tRNA by methionyl-tRNA synthetase (MetRS).[12][13][14] Norleucine is readily incorporated in place of methionine in various organisms.[4][5] Similarly, AHA and HPG are efficiently incorporated, enabling robust labeling of newly synthesized proteins.[6][7][15] The incorporation efficiency of fluorinated amino acids can vary but is often sufficient for various applications, including NMR studies.[3]

Impact on Protein Structure and Function

A crucial consideration when using amino acid analogs is their potential to perturb the native structure and function of the protein. The substitution of methionine with a fluorinated analog can enhance protein stability due to the hydrophobic nature of the C-F bond.[3][9] However, the larger size of the fluorinated side chain compared to a methyl group can also introduce steric clashes if the substitution site is in a tightly packed region of the protein.[16][17]

Norleucine is considered a close isostere of methionine and often has a minimal impact on protein structure and function, making it a suitable tool for studying the role of methionine oxidation.[4] AHA and HPG, with their bioorthogonal handles, are also generally well-tolerated, although the bulkier azide and alkyne groups can potentially influence protein folding and function in a context-dependent manner.

Applications in Research and Drug Development

γ-Fluoromethionine and its derivatives are invaluable tools for ¹⁹F NMR spectroscopy. The fluorine nucleus provides a sensitive probe for studying protein structure, dynamics, and ligand binding without the background noise associated with ¹H NMR.[1][2][11][18]

Norleucine is primarily used to investigate the functional consequences of methionine oxidation. By replacing methionine with the non-oxidizable norleucine, researchers can dissect the role of methionine oxidation in protein function and cellular signaling.[4][14][19]

AHA and HPG are the workhorses of bioorthogonal proteomics.[1][6] Their azide and alkyne functionalities allow for the selective labeling and enrichment of newly synthesized proteins using click chemistry.[2][11][20] This enables a wide range of applications, from visualizing protein synthesis to identifying the targets of specific drugs.

Experimental Corner: Protocols for Comparative Analysis

To empower researchers to conduct their own comparative studies, we provide the following detailed protocols for key experiments.

Protocol 1: Cell Viability Assay

This protocol allows for the assessment of the cytotoxic effects of methionine analogs on a given cell line.

Materials:

-

Cell line of interest

-

Complete culture medium

-

Methionine-free culture medium

-

Methionine analogs (γ-fluoromethionine, norleucine, AHA, HPG)

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Remove the complete medium and wash the cells with phosphate-buffered saline (PBS).

-

Replace the medium with methionine-free medium containing a range of concentrations of the methionine analogs. Include a positive control (e.g., a known cytotoxic agent) and a negative control (methionine-free medium only).

-

Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

-

Add the MTT or WST-1 reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color development.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate cell viability as a percentage relative to the negative control.

Protocol 2: Protein Incorporation Efficiency via Mass Spectrometry

This protocol outlines a method to quantify the incorporation of methionine analogs into a target protein using mass spectrometry.[12][15][23][24][25][26][27][28][29][30][31][32]

Materials:

-

Expression system (e.g., E. coli, mammalian cells)

-

Expression vector for a target protein

-

Appropriate growth media (including methionine-free)

-

Methionine analogs

-

Lysis buffer

-

Protein purification reagents (e.g., Ni-NTA resin for His-tagged proteins)

-

Trypsin

-

LC-MS/MS system

Procedure:

-

Express the target protein in the presence of either natural methionine or a methionine analog. For auxotrophic strains, supplement the methionine-free medium with the desired analog.

-

Harvest the cells and lyse them to release the proteins.

-

Purify the target protein using an appropriate method (e.g., affinity chromatography).

-

Digest the purified protein into peptides using trypsin.

-

Analyze the peptide mixture by LC-MS/MS.

-

Search the mass spectrometry data against the protein sequence to identify peptides containing methionine or its analog.

-

Quantify the relative abundance of the analog-containing peptides versus the methionine-containing peptides to determine the incorporation efficiency.

Protocol 3: Bioorthogonal Labeling with AHA/HPG and Click Chemistry

This protocol describes the labeling of newly synthesized proteins using AHA or HPG, followed by fluorescent detection via click chemistry.[1][2][6][15][33][34][35]

Materials:

-

Cultured cells

-

Methionine-free medium

-

AHA or HPG

-

Fluorescent alkyne or azide probe (e.g., Alexa Fluor 488 alkyne)

-

Click chemistry reaction buffer (containing copper(I) catalyst, ligand, and reducing agent)

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Fluorescence microscope

Procedure:

-

Incubate cells in methionine-free medium for a short period to deplete endogenous methionine.

-

Add AHA or HPG to the medium and incubate to allow for incorporation into newly synthesized proteins.

-

Wash the cells with PBS to remove unincorporated analog.

-

Fix and permeabilize the cells.

-

Perform the click reaction by incubating the cells with the fluorescent probe and click chemistry reaction buffer.

-

Wash the cells to remove excess probe.

-

Visualize the labeled proteins by fluorescence microscopy.

Conclusion: Selecting the Right Tool for the Job

The choice between a fluorinated methionine analog like this compound and non-fluorinated counterparts depends entirely on the specific research question.

-

For detailed structural and dynamic studies of proteins using NMR, fluorinated analogs are the tools of choice, providing a unique spectroscopic window into protein behavior.[1][2][11][18]

-

To investigate the role of methionine oxidation in protein function and disease, the non-oxidizable isostere norleucine is an ideal substitute.[4][14][19]

-

For proteome-wide analysis of protein synthesis, turnover, and localization, the bioorthogonal handles of AHA and HPG offer unparalleled versatility and have become indispensable in modern proteomics.[1][6]

As the field of chemical biology continues to evolve, so too will the repertoire of available amino acid analogs. By understanding the fundamental properties and applications of both fluorinated and non-fluorinated methionine analogs, researchers can better harness these powerful tools to unravel the complexities of the proteome.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorine: A new element in protein design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Global incorporation of norleucine in place of methionine in cytochrome P450 BM-3 heme domain increases peroxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biosynthesis and incorporation into protein of norleucine by Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Incorporation of non-canonical amino acids into the developing murine proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. In vitro comparison of cell proliferation kinetics and uptake of tritiated fluorodeoxyglucose and L-methionine in squamous-cell carcinoma of the head and neck - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. Guide to Amino Acid Metabolism Analysis Workflow and Techniques - Creative Proteomics [metabolomics.creative-proteomics.com]

- 13. content.protocols.io [content.protocols.io]

- 14. The fate of norleucine as a replacement for methionine in protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Protein synthesis monitoring - residue-selective - Jena Bioscience [jenabioscience.com]

- 16. Site-Specific Incorporation of Fluorinated Prolines into Proteins and their Impact on Neighbouring Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Biochemistry of fluoroprolines: the prospect of making fluorine a bioelement - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. cheme.caltech.edu [cheme.caltech.edu]

- 20. Cell-Type-Specific Protein Metabolic Labeling and Identification Using the Methionine Subrogate ANL in Cells Expressing a Mutant Methionyl-tRNA Synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. In Vitro Cellular Uptake Studies of Self-Assembled Fluorinated Nanoparticles Labelled with Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]

- 23. Cell-Type-Specific Protein Metabolic Labeling and Identification Using the Methionine Subrogate ANL in Cells Expressing a Mutant Methionyl-tRNA Synthetase | Springer Nature Experiments [experiments.springernature.com]

- 24. researchgate.net [researchgate.net]

- 25. semanticscholar.org [semanticscholar.org]

- 26. Analysis of fluorinated proteins by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Rapid LC–MS/MS Profiling of Protein Amino Acids and Metabolically Related Compounds for Large-Scale Assessment of Metabolic Phenotypes | Springer Nature Experiments [experiments.springernature.com]

- 29. researchgate.net [researchgate.net]

- 30. Rapid LC-MS/MS profiling of protein amino acids and metabolically related compounds for large-scale assessment of metabolic phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea - PMC [pmc.ncbi.nlm.nih.gov]

- 32. youtube.com [youtube.com]

- 33. Chemical aminoacylation of tRNAs with fluorinated amino acids for in vitro protein mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 34. pubs.rsc.org [pubs.rsc.org]

- 35. Synthesis and evaluation of 2-amino-4-[(18)F]fluoro-2-methylbutanoic acid (FAMB): relationship of amino acid transport to tumor imaging properties of branched fluorinated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 2-amino-4-fluorobutanoate

This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of Methyl 2-amino-4-fluorobutanoate. By comparing its fragmentation behavior to its non-fluorinated analog, Methyl 2-aminobutanoate, we aim to offer researchers, scientists, and drug development professionals a clear understanding of how fluorination influences fragmentation pathways. This knowledge is crucial for the accurate identification and structural elucidation of novel fluorinated compounds in complex matrices.

The Rationale Behind Fragmentation Analysis

In drug discovery and development, the introduction of fluorine into a molecule is a common strategy to modulate its physicochemical properties, such as metabolic stability and lipophilicity. Mass spectrometry is an indispensable tool for characterizing these novel compounds. Electron ionization, a "hard" ionization technique, imparts significant energy into the analyte molecule, leading to extensive and reproducible fragmentation.[1][2] The resulting fragmentation pattern serves as a molecular fingerprint, providing valuable structural information.[2] Understanding these patterns is key to unambiguous compound identification.

Predicted Fragmentation Pathways of this compound

The fragmentation of this compound is expected to be driven by the presence of several key functional groups: the methyl ester, the primary amine, and the fluorine atom on the side chain. The primary amine, with its lone pair of electrons, is a likely site of initial ionization.[3]

Key predicted fragmentation pathways include:

-

Loss of the Methoxycarbonyl Group: A characteristic fragmentation of amino acid methyl esters is the cleavage of the C-C bond adjacent to the carbonyl group, leading to the loss of the methoxycarbonyl radical (•COOCH₃), resulting in a prominent iminium ion.

-

Alpha-Cleavage: Cleavage of the bond between the alpha and beta carbons is another common pathway for amines, leading to a resonance-stabilized cation.

-

Side-Chain Fragmentation: The fluorinated ethyl side chain can undergo fragmentation, including the loss of a fluorine atom or cleavage of the C-C bonds within the side chain. The presence of the electronegative fluorine atom can influence the stability of the resulting carbocations.

-

McLafferty Rearrangement: While less common for simple amino acid esters, the possibility of a McLafferty rearrangement involving the carbonyl group and a gamma-hydrogen exists, though it may not be a dominant pathway in this specific structure.

Below is a diagram illustrating the predicted major fragmentation pathways for this compound.

Caption: Predicted EI fragmentation of this compound.

Fragmentation Pattern of Methyl 2-aminobutanoate: The Non-Fluorinated Analog

To understand the influence of the fluorine atom, we will compare the predicted fragmentation of our target molecule with the known fragmentation of Methyl 2-aminobutanoate. The mass spectrum of Methyl 2-aminobutanoate is available in the NIST Chemistry WebBook.[4][5]

The key fragmentation pathways for Methyl 2-aminobutanoate are:

-

Loss of the Methoxycarbonyl Group: Similar to its fluorinated counterpart, the loss of the •COOCH₃ group is a dominant fragmentation pathway.

-

Alpha-Cleavage: Cleavage of the bond between the alpha and beta carbons results in a characteristic fragment.

-

Loss of the Ethyl Side Chain: Cleavage of the bond between the alpha-carbon and the side chain is also observed.

Below is a diagram illustrating the major fragmentation pathways for Methyl 2-aminobutanoate.

Caption: EI fragmentation of Methyl 2-aminobutanoate.

Comparative Analysis of Fragmentation Patterns

The introduction of a fluorine atom is expected to introduce distinct differences in the mass spectrum compared to the non-fluorinated analog. The following table summarizes these predicted differences.

| Feature | Methyl 2-aminobutanoate (Non-Fluorinated) | This compound (Fluorinated) | Rationale for Difference |

| Molecular Ion (M+•) | m/z 117 | m/z 135 | Addition of a fluorine atom and removal of a hydrogen atom (mass difference of 18 u). |

| Loss of •COOCH₃ | m/z 72 | m/z 90 | The resulting iminium ion retains the fluorinated side chain, leading to an 18 u mass shift. |

| Loss of •OCH₃ | m/z 86 | m/z 104 | The resulting acylium ion also contains the fluorine, hence the 18 u mass shift. |

| Alpha-Cleavage (Loss of side chain) | m/z 44 (Loss of •C₂H₅) | m/z 44 (Loss of •C₂H₄F) | This fragment is identical in both as the side chain is cleaved off. |

| Unique Fluorine-Containing Fragments | N/A | m/z 62 ([C₂H₅FN]⁺•) | Fragmentation within the side chain, potentially leading to unique fluorine-containing ions. |

The most significant impact of fluorination is the mass shift of the molecular ion and key fragments by 18 atomic mass units (the mass of fluorine minus the mass of hydrogen). Furthermore, the presence of fluorine may introduce new fragmentation pathways involving the C-F bond, although this bond is generally strong. The electronegativity of fluorine can also influence the relative stability of fragment ions, potentially altering the relative intensities of shared peaks.

Experimental Protocol for Mass Spectrometry Analysis

This section provides a general protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization. Given the polar nature of amino acid esters, derivatization is often employed to improve chromatographic performance, though direct injection is also possible.[6][7]

Objective: To obtain the electron ionization mass spectrum of this compound for structural confirmation and fragmentation pattern analysis.

Materials and Reagents:

-

This compound sample

-

High-purity solvent (e.g., Methanol or Acetonitrile)

-

GC-MS system equipped with an Electron Ionization (EI) source

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a suitable volatile solvent.

-

If derivatization is required for better GC performance, common reagents include N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) or propyl chloroformate.[8][9] Follow a validated derivatization protocol.

-

-

GC-MS Instrument Setup:

-

Gas Chromatograph (GC) Conditions:

-

Injector: Split/splitless injector, typically operated at 250°C. A split injection (e.g., 20:1 split ratio) is common for initial analyses.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Column: A non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: Increase to 280°C at a rate of 10°C/min.

-

Final hold: Hold at 280°C for 5 minutes. (Note: This temperature program is a starting point and should be optimized for the specific analyte and column.)

-

-

-

Mass Spectrometer (MS) Conditions:

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.[2]

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40 - 400.

-

Solvent Delay: Set a solvent delay to prevent the filament from being saturated by the solvent peak (e.g., 3 minutes).

-

-

-

Data Acquisition:

-

Inject 1 µL of the prepared sample into the GC-MS system.

-

Start the data acquisition.

-

-

Data Analysis:

-

Identify the chromatographic peak corresponding to this compound.

-

Extract the mass spectrum from this peak.

-

Identify the molecular ion peak and major fragment ions.

-

Compare the obtained fragmentation pattern with the predicted pattern and that of the non-fluorinated analog.

-

Conclusion

The predictable and informative nature of mass spectrometry fragmentation, when grounded in fundamental chemical principles, is a powerful asset in chemical analysis. By systematically comparing the predicted fragmentation of this compound with its well-characterized non-fluorinated analog, researchers can more confidently identify and characterize novel fluorinated molecules. The presence of fluorine introduces characteristic mass shifts and potentially new fragmentation pathways that, once understood, can be leveraged for unambiguous structural elucidation.

References

-

Mtoz Biolabs. (n.d.). GC-MS Amino Acid Analysis. Retrieved from [Link]

-

Mészáros, E., et al. (2004). Analytical characteristics for amino acid derivatives using GC-MS (selected ion monitoring) method. ResearchGate. Retrieved from [Link]

-

Halket, J. M., et al. (2008). Automated GC-MS analysis of free amino acids in biological fluids. Journal of Chromatography B, 870(2), 222-232. Retrieved from [Link]

-

Jo, E., et al. (2022). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS. MDPI. Retrieved from [Link]

-

Zyakun, A. M., et al. (1995). A modified McLafferty rearrangement in the electron impact mass spectra of dansylated amino-acid methyl esters. PubMed. Retrieved from [Link]

-

NIST. (n.d.). d-2-Aminobutyric acid, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

Pshenichnyuk, S. A., et al. (2011). Resonant Electron Capture by Some Amino Acids and Their Methyl Esters. ACS Publications. Retrieved from [Link]

-

NIST. (n.d.). l-2-Aminobutyric acid, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-